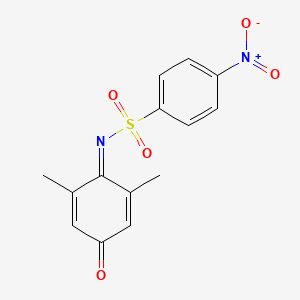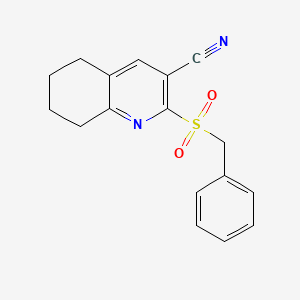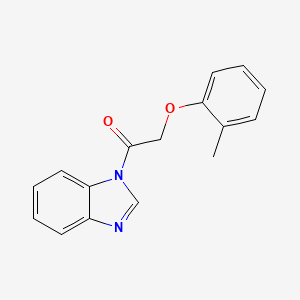
(4aS*,8aR*)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazol-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS*,8aR*)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazol-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.14634713 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactivity and Derivative Synthesis
Studies have focused on the synthesis and reactivity of thiazolopyridine derivatives, which are structurally related to the specified compound. These derivatives have been synthesized through reactions with various nucleophiles, leading to the creation of novel heterocyclic compounds with potential biological activities (Ali, 2003). This research contributes to the development of new synthetic routes for creating complex molecules with specific functional groups that could be useful in medicinal chemistry and materials science.
Coordination Chemistry and Catalysis
Research into Ru complexes for water oxidation has demonstrated the utility of naphthyridine derivatives as ligands in dinuclear complexes, showing significant activity in oxygen evolution reactions. This highlights the potential of naphthyridine-based compounds in catalytic processes and their role in advancing sustainable chemical practices (Zong & Thummel, 2005).
Structural Analysis
Structural analysis of naphthyridine derivatives has been conducted, revealing insights into their conformation and crystallography. Such studies are crucial for understanding the molecular basis of the compounds' reactivity and potential interactions with biological targets. For example, the structural analysis of ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate provided valuable information on its conformation, which could be relevant for designing compounds with specific biological activities (Schwehm et al., 2014).
Antimicrobial Activity
Some studies have explored the antimicrobial properties of naphthyridine derivatives, indicating their potential as leads for developing new antibacterial and antifungal agents. The synthesis and evaluation of these compounds against various microbial strains contribute to the search for new therapeutic options against resistant infections (Patel & Patel, 2015).
Synthesis and Biomedical Applications
The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been reviewed, emphasizing the diversity of substituents and synthetic methods used to access these compounds. Their potential biomedical applications, particularly in ligand-receptor interactions, underscore the importance of this chemical scaffold in drug discovery and development (Oliveras et al., 2021).
Propriétés
IUPAC Name |
(4aS,8aR)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazole-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18-5-4-14-11-22(19(25)16-12-26-13-21-16)9-7-17(14)23(18)10-6-15-3-1-2-8-20-15/h1-3,8,12-14,17H,4-7,9-11H2/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQCMGFOLPEBH-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2C1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)
![1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B5506103.png)
![METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE](/img/structure/B5506109.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B5506130.png)



![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![2-(benzyloxy)-N'-[(E)-(2-chlorophenyl)methylidene]benzohydrazide](/img/structure/B5506187.png)

